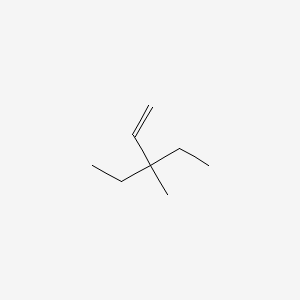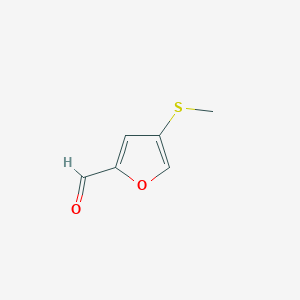
2-Furancarboxaldehyde, 4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, 4-(methylthio)-, also known as 4-(methylthio)furan-2-carbaldehyde, is a heterocyclic organic compound with the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a formyl group (-CHO) and a methylthio group (-SCH3) attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-furancarboxaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxaldehyde, 4-(methylthio)- may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, 4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-furancarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 4-(methylthio)furan-2-methanol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Furancarboxylic acid
Reduction: 4-(methylthio)furan-2-methanol
Substitution: Various substituted furan derivatives
Scientific Research Applications
2-Furancarboxaldehyde, 4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, 4-(methylthio)- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methylthio group may contribute to the compound’s reactivity and biological activity by participating in redox reactions and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde:
5-Hydroxymethyl-2-furancarboxaldehyde:
Uniqueness
2-Furancarboxaldehyde, 4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H6O2S |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-methylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c1-9-6-2-5(3-7)8-4-6/h2-4H,1H3 |
InChI Key |
SACDCHFMOVFYKT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=COC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
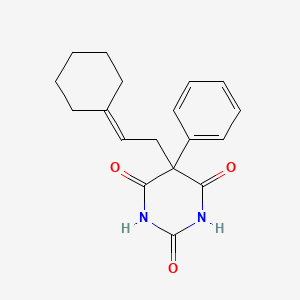

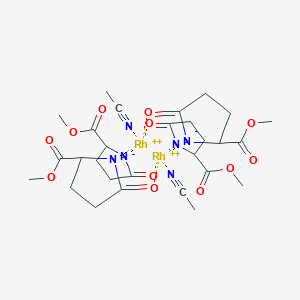
![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
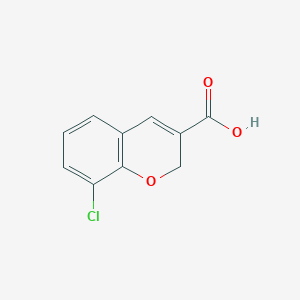
![1-Ethyl-3-methyl-3,4,6,7,8,9-hexahydrobenzo[g]isoquinoline](/img/structure/B13792585.png)
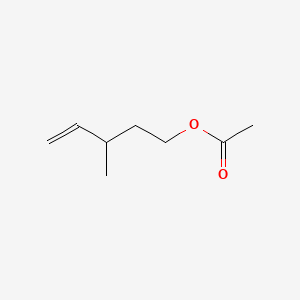
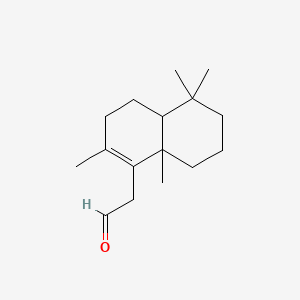
![4H-indeno[2,1-d][1,2]oxazole](/img/structure/B13792599.png)

